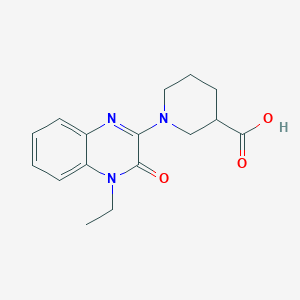

1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-ethyl-3-oxoquinoxalin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-2-19-13-8-4-3-7-12(13)17-14(15(19)20)18-9-5-6-11(10-18)16(21)22/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBNFEIVLIJQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C(C1=O)N3CCCC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with quinoxaline intermediates. For instance, a general approach includes the use of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid and subsequent reactions under acidic conditions to yield the target compound .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been noted for its inhibitory effects on various enzymes, including those involved in metabolic pathways relevant to diabetes management, such as dipeptidyl peptidase IV (DPP-IV) .

- Antiviral Properties : Research indicates that derivatives of quinoxaline compounds exhibit antiviral activities against several viruses. The specific structure of 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine derivatives suggests potential efficacy against viral infections by disrupting viral replication processes .

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MIC) against various pathogens were assessed, indicating that certain derivatives possess potent activity against bacteria and fungi.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| Compound C | 8 | C. albicans |

Antiviral Activity

In vitro studies have demonstrated the antiviral efficacy of related compounds against herpes simplex virus type 1 (HSV-1), with effective concentrations leading to significant viral load reduction.

| Compound | EC50 (µM) | Virus |

|---|---|---|

| Compound D | 5.0 | HSV-1 |

| Compound E | 10.0 | HCV |

Case Studies

Case Study 1: DPP-IV Inhibition

A study evaluated the effect of a similar compound on DPP-IV activity in diabetic models. The results indicated a dose-dependent inhibition, with significant reductions in blood glucose levels observed in treated groups compared to controls.

Case Study 2: Antiviral Efficacy

In another study focused on antiviral applications, the compound showed promising results in inhibiting HSV replication in vitro, with a selectivity index indicating low cytotoxicity to host cells while effectively reducing viral titers.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Characteristics

- IUPAC Name : 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

- Molecular Formula : C16H19N3O3

- Molecular Weight : 303.34 g/mol

- Physical Form : Solid

Structural Representation

The compound features a quinoxaline core, which is known for its biological activity. The presence of the piperidine ring enhances its pharmacological properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Quinoxaline derivatives have shown promising antibacterial and antifungal properties. Studies indicate that modifications to the quinoxaline structure can enhance activity against various pathogens .

- Anticancer Properties : Research has demonstrated that quinoxaline derivatives can interact with DNA, potentially leading to innovative chemotherapeutic agents. The compound's ability to inhibit specific enzymes involved in cancer cell metabolism is under investigation .

Biological Studies

In biological research, the compound has been utilized for:

- Molecular Docking Studies : Computational studies have explored the binding affinity of this compound to various biological targets, indicating its potential as a lead compound for drug development .

- Enzyme Inhibition : The compound is being studied for its ability to inhibit enzymes associated with metabolic pathways in cancer cells, suggesting a role in targeted cancer therapies .

Industrial Applications

This compound is also relevant in industrial settings:

- Pharmaceutical Development : Its unique structure makes it a candidate for new drug formulations aimed at treating bacterial infections and cancers. The pharmaceutical industry is exploring its synthesis and optimization for higher yields and purity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Taylor et al. (1965) evaluated the antimicrobial properties of various quinoxaline derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new antibiotic agent .

Case Study 2: Cancer Treatment Potential

In another study focusing on anticancer activity, researchers used molecular docking techniques to assess the interaction of this compound with DNA. The findings suggested that it could disrupt DNA replication processes in cancer cells, supporting further investigation into its use as a chemotherapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

- Molecular Formula : C₁₆H₁₉N₃O₃

- Molecular Weight : 301.35 g/mol

- CAS Number : 1242874-77-6

- SMILES Notation: CCn1c(=O)c(N2CCCC(C(=O)O)C2)nc2ccccc21

Structural Features :

- The molecule comprises a quinoxaline core (a bicyclic aromatic system with two nitrogen atoms) substituted with an ethyl group at position 4 and a keto group at position 2.

- A piperidine ring is fused to the quinoxaline moiety at position 2, with a carboxylic acid group at position 3 of the piperidine .

Physicochemical Properties :

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of piperidine-carboxylic acid derivatives fused with nitrogen-containing heterocycles. Below is a comparative analysis with structurally related compounds:

Key Observations

Pyrazine-based derivatives (e.g., CAS 930111-02-7) are smaller and less electron-rich, which may reduce steric hindrance in drug-receptor interactions .

Substituent Effects: The ethyl and keto groups on the quinoxaline ring increase hydrophobicity and may influence metabolic stability compared to unsubstituted heterocycles . Carboxylic acid position: Piperidine-3-carboxylic acid (target) vs. piperidine-4-carboxylic acid (CAS 886851-58-7) alters spatial orientation, impacting solubility and hydrogen-bonding capacity .

tert-Boc protection (CAS 652971-20-5) highlights the use of piperidine-carboxylic acids as intermediates in peptide and chiral molecule synthesis .

Research Implications

- Medicinal Chemistry: The quinoxaline-piperidine scaffold is understudied compared to pyrazine or fluoroquinolone derivatives. Its structural complexity warrants exploration in kinase or protease inhibition .

- Synthetic Utility : The compound’s carboxylic acid group facilitates conjugation with amines or alcohols, making it a candidate for prodrug development .

Vorbereitungsmethoden

Synthesis of the Quinoxalin-2-one Core

- Starting from appropriately substituted 2-nitroaniline or 2-fluoro-nitrobenzene derivatives, alkylation or amination is performed to introduce the desired substituents on the aromatic ring.

- The nitro group is reduced to an amine, yielding a 1,2-diaminobenzene intermediate.

- Treatment of this diamine with diethyl oxalate results in the formation of quinoxalindione intermediates.

- Subsequent reaction of quinoxalindione with phosphorus oxychloride produces chloroimidate intermediates, which are key electrophilic species for further substitution.

Coupling with Piperidine-3-carboxylic Acid

- The piperidine-3-carboxylic acid moiety is introduced by nucleophilic substitution of the chloroimidate intermediate with an amine-functionalized piperidine derivative.

- Amide bond formation between the quinoxalinone core and the piperidine ring is achieved through reaction with the appropriate acid chloride or activated carboxylic acid derivative.

- Protection/deprotection strategies may be employed to ensure selective functionalization of the piperidine ring and carboxylic acid group.

Alternative Direct Amidation via Acid-Promoted Carbamoylation

- A recent green chemistry approach involves acid-promoted direct C–H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones using isocyanides in water as solvent.

- This method enables the direct installation of carbamoyl groups without pre-functionalization, offering an efficient and environmentally friendly alternative.

- The reaction proceeds under mild acidic conditions, using inexpensive isocyanide reagents, and is applicable to the synthesis of drug-like quinoxalinone derivatives.

Representative Reaction Scheme Summary

Key Research Findings and Notes

- The classical multi-step synthesis is well-documented in patent MXPA06007715A, which provides detailed examples of quinoxalinone preparation with various substituents, including alkyl and amide groups.

- The use of phosphorus oxychloride is crucial for chlorination and activation of the quinoxalinone core for subsequent nucleophilic substitution.

- Piperidine-3-carboxylic acid derivatives can be introduced either as free acids or as activated acid chlorides, with attention to reaction conditions to avoid side reactions.

- The acid-promoted direct carbamoylation method reported in ACS Omega (2023) represents a significant advancement in green synthetic methodology, allowing for streamlined synthesis in water without organic solvents or harsh reagents.

- This green method expands the toolkit for functionalizing quinoxalinones, potentially simplifying the preparation of analogs like this compound.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structural identity of 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the quinoxaline and piperidine moieties. Compare chemical shifts with analogous compounds (e.g., RPR260243 in hERG studies ).

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtained, refine the structure using programs like SHELXL to resolve bond angles and stereochemistry.

Q. Which in vitro assays are suitable for preliminary evaluation of the compound’s interaction with ion channels like hERG?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Measure currents in transfected HEK293 cells expressing hERG channels. Protocols from RPR260243 studies (e.g., voltage-step protocols and activation/inactivation kinetics) can guide experimental design .

- Fluorescence-Based Assays : Use thallium flux assays as a high-throughput screening alternative to assess channel modulation.

Q. How can researchers ensure batch-to-batch consistency in synthesized samples?

- Methodological Answer :

- HPLC Purity Analysis : Employ reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to verify ≥95% purity.

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect impurities or solvates.

- Stability Testing : Store samples under inert atmospheres (N) at -20°C, referencing stability protocols for similar carboxylic acid derivatives .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across different cell lines be resolved?

- Methodological Answer :

- Comparative Meta-Analysis : Normalize activity data (e.g., IC values) using internal controls (e.g., reference agonists/antagonists) and account for cell-specific factors like membrane lipid composition or accessory proteins.

- Mechanistic Profiling : Use CRISPR-Cas9 to knock out suspected modulators (e.g., chaperone proteins) in discrepant cell lines to identify confounding factors.

- Cross-Validation : Replicate results in primary cardiomyocytes or in silico models (e.g., zebrafish ERG channels ).

Q. What computational strategies are effective in predicting the compound’s binding mode to hERG channels?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into hERG’s homology model (based on zERG structures ). Prioritize the S6 helix and pore domain for binding site analysis.

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in lipid bilayers to assess stability of the ligand-channel complex. Compare with RPR260243’s mechanism of action, which slows hERG deactivation .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity differences between wild-type and mutant channels.

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide groups at the carboxylic acid moiety to enhance membrane permeability, as seen in quinolone derivatives .

- Salt Formation : Screen counterions (e.g., sodium, lysine) to improve aqueous solubility.

- Microsomal Stability Assays : Use liver microsomes to assess metabolic liability. If rapid clearance is observed, modify the ethyl or oxo groups to block CYP450 oxidation.

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time profiles with target engagement data to identify mismatches in bioavailability or tissue distribution.

- Metabolite Screening : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo.

- Species-Specific Differences : Test the compound in humanized animal models (e.g., transgenic hERG mice) to minimize interspecies variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.